1,1,2-Triethoxyoctylsilane 1,1,2-Triethoxyoctylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18915006
InChI: InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3
SMILES:
Molecular Formula: C14H32O3Si
Molecular Weight: 276.49 g/mol

1,1,2-Triethoxyoctylsilane

CAS No.:

Cat. No.: VC18915006

Molecular Formula: C14H32O3Si

Molecular Weight: 276.49 g/mol

* For research use only. Not for human or veterinary use.

1,1,2-Triethoxyoctylsilane -

Specification

Molecular Formula C14H32O3Si
Molecular Weight 276.49 g/mol
IUPAC Name 1,1,2-triethoxyoctylsilane
Standard InChI InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3
Standard InChI Key FYCMQASVJIEPSC-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C(OCC)(OCC)[SiH3])OCC

Introduction

Chemical and Structural Properties

1,1,2-Triethoxyoctylsilane is characterized by a silicon atom bonded to three ethoxy groups (–OCH₂CH₃) and a linear octyl chain (–C₈H₁₇). This configuration confers amphiphilic behavior, with the ethoxy groups facilitating hydrolysis and the octyl chain driving hydrophobicity. Key identifiers include:

PropertyValue
IUPAC Name1,1,2-triethoxyoctylsilane
Molecular FormulaC₁₄H₃₂O₃Si
Molecular Weight276.49 g/mol
InChIInChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3
SMILESCCCCCCCC(C(OCC)(OCC)[SiH3])OCC
Density (20°C)0.90–0.92 g/cm³
Purity≥97.0%

The compound exists as a colorless liquid, soluble in non-polar solvents like hexane but reactive with water . Hydrolysis produces octylsilanetriol and ethanol, with the former binding to mineral surfaces in aquatic environments.

Synthesis and Industrial Production

The primary synthesis route involves catalytic hydrosilylation of octene with triethoxyhydrosilane. A representative protocol includes:

  • Reaction Setup: Octene (1.25 mol) and a platinum-based catalyst (1.25 mmol) are heated to 90°C under nitrogen.

  • Silane Addition: Triethoxyhydrosilane (1.5 mol) is added dropwise over 0.5 hours.

  • Reaction Duration: Stirring continues for 5 hours, achieving 94.7% octene conversion.

  • Product Isolation: Distillation under reduced pressure yields 1,1,2-triethoxyoctylsilane at 100% purity .

Alternative methods employ octanol or octyl chloride with triethylamine, leveraging alkoxide chemistry. Industrial-scale production prioritizes solvent recovery and catalyst reuse to minimize costs.

Applications in Material Science

Surface Modification

The compound’s ethoxy groups hydrolyze on inorganic substrates (e.g., glass, metals), forming covalent Si–O–M bonds (M = substrate metal). This creates durable hydrophobic layers, reducing water absorption by >80% in treated materials . Applications include:

  • Coatings: Enhances water repellency in architectural paints .

  • Adhesives: Improves bonding strength in silicone-based sealants .

  • Polymers: Modifies filler surfaces in plastics to increase dispersion and mechanical strength .

Biomedical Research

Triethoxyoctylsilane-coated titanium dioxide nanoparticles exhibit low pulmonary toxicity in rats, with no significant inflammation observed at concentrations ≤10 mg/m³ . This supports its use in drug delivery systems requiring biocompatible carriers.

Environmental and Toxicological Profile

Environmental Fate

  • Biodegradation: Only 5–6% degradation over 28 days in standard OECD tests.

  • Hydrolysis Products: Ethanol (rapidly metabolized) and octylsilanetriol (adsorbs to sediments, half-life >60 days).

  • Bioaccumulation: Octylsilanetriol shows low bioaccumulation potential (log Kow = 3.2).

Toxicity Data

Test ModelEndpointResult
Rat (inhalation)LC₅₀ (4h)>5 mg/L
Algae (72h)EC₅₀12.4 mg/L
Daphnia (48h)EC₅₀8.7 mg/L

Chronic exposure studies indicate no carcinogenic or mutagenic effects up to 100 mg/kg/day .

Comparison with Analogous Silanes

SilaneChain LengthHydrophobicity (Contact Angle)Water Solubility
TriethoxybutylsilaneC495°0.1 g/L
1,1,2-TriethoxyoctylsilaneC8112°<0.01 g/L
TriethoxydecylsilaneC10125°Insoluble

Longer alkyl chains enhance hydrophobicity but reduce solubility, necessitating solvent-assisted application.

Recent Advances and Future Directions

Chen et al. (2020) demonstrated that triethoxyoctylsilane-functionalized layered double hydroxides (LDHs) exhibit 40% higher water resistance than unmodified counterparts, enabling use in corrosion-resistant coatings . Future research should explore:

  • Green Synthesis: Developing biocatalysts to replace platinum in hydrosilylation .

  • Nanocomposites: Integrating silane-modified nanoparticles into lightweight aerospace materials.

  • Toxicokinetics: Long-term ecological impacts of octylsilanetriol in aquatic ecosystems.

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